(Butan-2-yl)[(5-methylfuran-2-yl)methyl]amine hydrochloride
Description
(Butan-2-yl)[(5-methylfuran-2-yl)methyl]amine hydrochloride is a secondary amine hydrochloride salt characterized by a butan-2-yl group and a (5-methylfuran-2-yl)methyl substituent bound to the nitrogen atom. The 5-methylfuran moiety introduces oxygen-containing aromaticity, which may enhance polarity and hydrogen-bonding capacity compared to purely hydrocarbon-based analogs. The hydrochloride salt form improves solubility in polar solvents, a common strategy for enhancing bioavailability in drug development.
Properties
IUPAC Name |
N-[(5-methylfuran-2-yl)methyl]butan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO.ClH/c1-4-8(2)11-7-10-6-5-9(3)12-10;/h5-6,8,11H,4,7H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIEAPHMORHASOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=CC=C(O1)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Butan-2-yl)[(5-methylfuran-2-yl)methyl]amine hydrochloride typically involves the reaction of butan-2-ylamine with 5-methylfuran-2-carbaldehyde. The reaction is carried out under controlled conditions, often in the presence of a reducing agent such as sodium borohydride to facilitate the formation of the amine. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(Butan-2-yl)[(5-methylfuran-2-yl)methyl]amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: It can be reduced to form more saturated amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce more saturated amine derivatives.
Scientific Research Applications
(Butan-2-yl)[(5-methylfuran-2-yl)methyl]amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be used in studies involving amine metabolism and function.
Industry: It can be used in the production of specialty chemicals or as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of (Butan-2-yl)[(5-methylfuran-2-yl)methyl]amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with these targets, influencing their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below highlights key structural and functional differences between the target compound and its analogs:
Functional Group Impact on Properties
- Polarity and Solubility : The 5-methylfuran group in the target compound introduces oxygen, increasing polarity compared to phenyl or alkyl substituents (e.g., 4-tert-butylphenyl in ). This may enhance aqueous solubility but reduce lipid membrane permeability relative to purely aromatic analogs.
- Electronic Effects : The electron-rich furan ring in the target compound could participate in π-π stacking or hydrogen bonding, unlike the electron-deficient 3-chlorothiophene group in ’s "(3-chlorothiophen-2-yl)methyl](methyl)amine hydrochloride" .
- Synthetic Utility : Propenyl groups (e.g., in ) introduce unsaturated bonds, enabling further derivatization via cycloaddition or oxidation, whereas the target’s furan group may limit such reactivity.
Pharmacological and Industrial Relevance
- Pharmaceutical Intermediates : Compounds like the target and its analogs are frequently used in drug synthesis. For example, SynHet supplies (butan-2-yl)[(4-methylphenyl)methyl]amine hydrochloride (>99% purity) for medicinal chemistry applications .
Research Findings and Industrial Data
- Purity Standards : High-purity analogs (e.g., ≥97% in , ≥99% in ) are critical for regulatory compliance in API manufacturing. The target compound likely adheres to similar standards.
- Synthetic Challenges : The 5-methylfuran group’s sensitivity to strong acids/bases may necessitate mild reaction conditions, contrasting with more robust phenyl-based analogs .
- Market Availability : Suppliers like MolCore and SynHet emphasize rapid delivery and bulk production, reflecting demand for structurally diverse amine hydrochlorides in drug discovery .
Biological Activity
(Butan-2-yl)[(5-methylfuran-2-yl)methyl]amine hydrochloride is a synthetic compound notable for its unique structural features, which include a butan-2-yl group and a 5-methylfuran moiety. This compound has garnered attention for its potential biological activities, including antimicrobial and anti-inflammatory effects. Understanding its biological activity is essential for exploring its applications in medicinal chemistry and pharmacology.
- Molecular Formula : C₁₀H₁₈ClNO
- Molecular Weight : 203.71 g/mol
- Structure : The compound consists of a butan-2-yl group linked to a 5-methylfuran-2-ylmethyl amine structure, which is further stabilized in its hydrochloride form for enhanced solubility in biological studies.
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Amine Group Interactions : The amine group can form hydrogen bonds and ionic interactions with biomolecules, influencing their activity.
- Furan Ring Interactions : The furan moiety may engage in π-π stacking interactions, contributing to the compound's overall biological effects.
- Potential Targets : Preliminary studies suggest that the compound may interact with specific receptors or enzymes, modulating their function and leading to various pharmacological outcomes.
Antimicrobial Properties
Research indicates that this compound exhibits potential antimicrobial activity. This effect is hypothesized to arise from the compound's ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.
Anti-inflammatory Effects
The compound has also been investigated for anti-inflammatory properties. The mechanism may involve the inhibition of pro-inflammatory cytokines or modulation of signaling pathways associated with inflammation.
Case Studies
- In Vitro Studies : Preliminary in vitro studies have shown that this compound can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent.
- Cell Line Experiments : Experiments conducted on human cell lines have indicated that the compound may reduce inflammation markers, supporting its role in anti-inflammatory therapies.
Comparative Analysis with Related Compounds
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 3-(5-Methyl-2-furyl)butanal | Similar furan ring but different functional groups | Moderate antimicrobial activity |
| 5-Methylfurfural | A furan derivative with a different substitution pattern | Limited biological activity |
| (5-Methylfuran-2-yl)methylamine | Contains a furan ring but lacks the butan-2-yl group | Potentially similar anti-inflammatory effects |
Synthesis
The synthesis of this compound typically involves reductive amination, combining butan-2-amine with 5-methylfuran-2-carbaldehyde in the presence of reducing agents like sodium cyanoborohydride. Optimized reaction conditions are crucial for maximizing yield and purity, often employing advanced techniques such as continuous flow reactors in industrial settings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
